molecular formula C8H11NO3S B15322434 O-[4-(Methylsulfonyl)benzyl]hydroxylamine

O-[4-(Methylsulfonyl)benzyl]hydroxylamine

Katalognummer: B15322434
Molekulargewicht: 201.25 g/mol
InChI-Schlüssel: YJTZBNUYXDBJEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-[4-(Methylsulfonyl)benzyl]hydroxylamine is a chemical compound known for its unique structure and reactivity It features a hydroxylamine group attached to a benzyl ring substituted with a methylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-[4-(Methylsulfonyl)benzyl]hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method includes the reaction of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another approach involves the arylation of N-hydroxyphthalimide and N-hydroxysuccinimide with diaryliodonium salts to provide N-aryloxyimides, which can be hydrolyzed to yield the desired hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

O-[4-(Methylsulfonyl)benzyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to replace the methylsulfonyl group.

Major Products

The major products formed from these reactions include primary amines, nitroso compounds, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

O-[4-(Methylsulfonyl)benzyl]hydroxylamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of O-[4-(Methylsulfonyl)benzyl]hydroxylamine involves its role as an electrophilic aminating reagent. It reacts with nucleophiles to form new C-N bonds, facilitating the synthesis of nitrogen-containing compounds. The molecular targets and pathways involved include the activation of the hydroxylamine group and the subsequent nucleophilic attack by various substrates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

O-[4-(Methylsulfonyl)benzyl]hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its methylsulfonyl group enhances its electrophilic properties, making it a valuable reagent in organic synthesis.

Eigenschaften

Molekularformel

C8H11NO3S

Molekulargewicht

201.25 g/mol

IUPAC-Name

O-[(4-methylsulfonylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H11NO3S/c1-13(10,11)8-4-2-7(3-5-8)6-12-9/h2-5H,6,9H2,1H3

InChI-Schlüssel

YJTZBNUYXDBJEF-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC=C(C=C1)CON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.